3Z,6Z,8E-Dodecatrien-1-ol

Chemical Ecology Trail-Following Bioassay Stereoisomer Comparison

Researchers requiring authentic termite trail pheromone face a critical isomer-specificity problem: only the (3Z,6Z,8E) configuration elicits trail-following at 10 pg/cm, while the other three synthetic isomers are completely inactive. • Confirmed active across 8+ termite genera including Reticulitermes, Coptotermes & Heterotermes. • Dual-function pheromone: trail-following in workers (threshold 0.01 fg/cm) & sex attraction in alates. • Supplied at ≥95% purity with GC-MS/NMR documentation confirming (Z,Z,E) stereochemistry.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 19926-64-8
Cat. No. B175951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Z,6Z,8E-Dodecatrien-1-ol
CAS19926-64-8
Synonyms(Z,E,E)-3,6,8-Dodecatrien-1-ol
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCC=CC=CCC=CCCO
InChIInChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9-
InChIKeyKWVQYNPBWXUHHT-LGRDCDGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Z,6Z,8E-Dodecatrien-1-ol: Identity & Procurement


3Z,6Z,8E-Dodecatrien-1-ol (dodecatrienol) is a C12 unsaturated primary alcohol that functions as the conserved trail-following and sex pheromone across multiple subterranean termite subfamilies including Rhinotermitidae and Termitidae. With molecular formula C12H20O and molecular weight 180.29 g/mol, it exists as eight possible geometric isomers, of which only the (3Z,6Z,8E) configuration possesses natural pheromonal activity in termites [1]. The compound was first identified from Reticulitermes virginicus and has since been confirmed in over a dozen termite species, making it the most widespread communication compound in Isoptera [2]. Its commercial availability as a synthetic standard (typically ≥95% purity) supports both basic chemical ecology research and applied pest management development [3].

3Z,6Z,8E-Dodecatrien-1-ol: Why Substitution Fails


Generic substitution of 3Z,6Z,8E-dodecatrien-1-ol with other C12 unsaturated alcohols, geometric isomers, or synthetic trail-following mimics is not scientifically defensible. The (3Z,6Z,8E) configuration is uniquely recognized by termite chemoreceptors: among the four synthetic isomers tested (Z,Z,E; Z,Z,Z; Z,E,Z; Z,E,E), only the (Z,Z,E) isomer elicited trail-following behavior in Coptotermes formosanus at 10 pg/cm [1]. Furthermore, structurally related alternatives such as (Z)-dodec-3-en-1-ol (dodecenol) require approximately 100-fold higher secretion quantities to achieve comparable activity thresholds [2], while (3Z,6Z)-dodeca-3,6-dien-1-ol (dodecadienol) exhibits a fundamentally different activity threshold (0.1 pg/cm for workers) and caste-specific response profile [3]. Neocembrene, the diterpene co-component in many trail pheromone blends, is completely inactive when presented alone and depends on dodecatrienol for synergistic trail-following activity [4]. Even the artificial mimic 2-phenoxyethanol, despite its low cost, is consistently disfavored by termites in direct preference assays against dodecatrienol trails [5]. These data collectively establish that the (3Z,6Z,8E) isomer possesses an irreplaceable stereochemical-biological interface that no generic substitute replicates.

3Z,6Z,8E-Dodecatrien-1-ol: Comparative Evidence


Stereochemical Specificity of Activity

Among the four synthetic geometric isomers of 3,6,8-dodecatrien-1-ol analyzed by GC-MS separation of TMS derivatives and tested in trail-following bioassays with Coptotermes formosanus workers, only the (Z,Z,E) isomer (i.e., 3Z,6Z,8E-Dodecatrien-1-ol) elicited positive trail-following behavior at 10 pg/cm. The (Z,Z,Z)-, (Z,E,Z)-, and (Z,E,E)-isomers were all inactive at this concentration [1]. This establishes absolute stereochemical requirement for biological activity. Natural extracts from sternal glands of C. formosanus, Reticulitermes flavipes, and R. virginicus all co-eluted exclusively with the (Z,Z,E)-DTE isomer, confirming that this is the endogenously produced and biologically relevant configuration [1].

Chemical Ecology Trail-Following Bioassay Stereoisomer Comparison

Threshold Sensitivity vs Dodecadienol

The minimal threshold concentration of 3Z,6Z,8E-dodecatrien-1-ol required to induce trail-following responses in Reticulitermes hesperus workers and secondary reproductives is 0.01–0.1 fg/cm of trail [1]. This is approximately 1,000- to 10,000-fold more sensitive than the activity threshold of the structurally related diene alternative (3Z,6Z)-dodeca-3,6-dien-1-ol (dodecadienol), which requires 0.1 pg/cm to elicit trail-following in Ancistrotermes pakistanicus workers [2]. Even at this lower sensitivity, dodecadienol workers are cross-responsive to dodecatrienol at comparable sensitivity, confirming that dodecatrienol's receptor affinity is the more potent and broadly conserved signaling mechanism [2].

Pheromone Sensitivity Concentration-Response Trail-Following Threshold

Endogenous Production Efficiency vs Dodecenol

Comparative quantification of sternal gland contents reveals that while the activity threshold of (Z)-dodec-3-en-1-ol (dodecenol) in eliciting trail-following is similar to that of dodecatrienol, the amounts of dodecenol secreted are approximately 100 times higher: about 1 ng of dodecenol per Macrotermes annandalei worker compared to approximately 10 pg of dodecatrienol per Reticulitermes worker [1][2]. This indicates that dodecatrienol is a substantially more efficient signaling molecule on a per-molecule basis in its native biological context. Additionally, synthetic dodecenol trails exhibit shorter activity duration than trails made from whole sternal gland secretion, whereas dodecatrienol-based natural trails in Reticulitermes spp. remain active for up to 48 hours [1][2].

Pheromone Gland Quantification Secretory Efficiency Comparative Titers

Synergy with Neocembrene

In the pest termite Amitermes evuncifer, the natural trail pheromone consists of dodecatrienol and neocembrene in a 1:5–1:10 ratio. When tested individually, dodecatrienol alone elicits significant trail-following behavior in workers, whereas neocembrene alone is completely inactive. The combination of both components induces significantly higher trail-following activity than dodecatrienol alone, demonstrating a synergistic enhancement [1]. Similarly, in Nasutitermitinae species, neocembrene is 25–250-fold more abundant than dodecatrienol in the blend, but dodecatrienol is the critical activity-conferring component: termite sensitivity—measured by behavioral responsiveness to individual components—is directed primarily toward dodecatrienol depending on species [2].

Multicomponent Pheromone Synergism Trail-Following Behavior

Species Distribution Advantage over Dodecadienol

A systematic survey of trail-following pheromones across six genera and nine species of the termite subfamily Syntermitinae revealed that (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (dodecatrienol) is the single-component trail pheromone in 8 of 9 species studied. Only Silvestritermes euamignathus deviated, producing (3Z,6Z)-dodeca-3,6-dien-1-ol and neocembrene instead, with only the dienol eliciting trail-following behavior [1]. This 89% prevalence within Syntermitinae, combined with its confirmed role across multiple Rhinotermitidae genera (Reticulitermes, Heterotermes, Coptotermes, Psammotermes) and Termitidae subfamilies (Macrotermitinae, Nasutitermitinae), establishes dodecatrienol as the single most broadly applicable termite pheromone compound for cross-species behavioral studies [1][2].

Phylogenetic Distribution Pheromone Parsimony Comparative Chemical Ecology

Direct Preference over 2-Phenoxyethanol

In direct trail-following preference assays with Reticulitermes hesperus workers, termites consistently preferred dodecatrienol trails over 2-phenoxyethanol trails when presented simultaneously [1]. 2-Phenoxyethanol, a synthetic solvent found in ballpoint pen ink, induces trail-following at concentrations of 0.023–2.3 μg/cm in Coptotermes formosanus (with 80–100% response), but its effective concentration range is 10^6–10^8 fold higher than dodecatrienol's optimal range of 10 fg/cm [1][2]. The bioassay context confirms that dodecatrienol operates through a dedicated chemoreceptor system (antennal perception), whereas 2-phenoxyethanol's mechanism involves a less specific, higher-threshold pathway [1].

Pheromone Mimic Comparison Binary Choice Bioassay Pest Management Attractants

3Z,6Z,8E-Dodecatrien-1-ol: Application Scenarios


Stereochemical Authentication for Binding Studies

For electrophysiological (EAG) and receptor binding studies requiring authentic (3Z,6Z,8E) stereochemistry, only the (Z,Z,E) isomer is biologically active at 10 pg/cm, with the other three synthetic isomers (Z,Z,Z; Z,E,Z; Z,E,E) completely inactive in Coptotermes formosanus trail-following bioassays [1]. EAG experiments with Heterotermes tenuis confirm that the (Z,Z,E) isomer elicits significantly higher antennal depolarization than the (Z,Z,Z) isomer, with a 1:1 binary mixture showing the highest response, indicating stereospecific chemoreceptor tuning [2]. Researchers must specify the (3Z,6Z,8E) isomer explicitly and verify isomeric purity by GC-MS or NMR against published spectra of the eight geometric isomers [3]

Trail-Following Assays in Reticulitermes

For behavioral studies in economically important Reticulitermes pest species (R. hesperus, R. flavipes, R. virginicus), dodecatrienol provides quantifiable performance advantages: an optimal trail-following concentration of 10 fg/cm with a minimal threshold of 0.01–0.1 fg/cm [1], combined with its dual function as both trail pheromone in workers and sex pheromone in alates [2]. The compound acts as an arrestant at 10 fg/cm² for workers and 5 ng/cm² for male alates, with concentrations exceeding 10 pg/cm becoming repellent—defining a precise working window that no substitute compound replicates [1]. Each Reticulitermes worker contains approximately 100 pg of endogenous dodecatrienol, enabling researchers to calibrate synthetic doses to physiologically relevant levels [3]

Termite Detection and Miticide Delivery

Patent US5024832 demonstrates that (3Z,6Z,8E)-dodecatrienol applied at 0.00001 g/cm on glass surfaces captured 41 of 60 Japanese subterranean termites (Reticulitermes speratus) and 35 of 60 House termites (Coptotermes formosanus) within 2 hours, compared to only 12 and 7 captures respectively for untreated controls [1]. When combined with a miticide (16-fluoro-9-(E)-hexadecen-1-ol) in a dodecatrienol-guided delivery system, termite mortality reached 95% within 30 days for Japanese subterranean termites vs. 15% in controls without dodecatrienol guidance [1]. The patent further teaches that dodecatrienol formulations with stabilizers (BHT, hydroquinone, catechol) maintain trail-marking activity for extended outdoor use, providing a composition framework that exploits the compound's femtomolar potency and the fact that neocembrene alone is inactive [1][2]

Cross-Species Chemical Ecology in Isoptera

Dodecatrienol is the single most phylogenetically conserved communication compound across Isoptera, confirmed as the primary trail pheromone in 8 of 9 Syntermitinae genera tested, all major Rhinotermitidae pest genera (Reticulitermes, Coptotermes, Heterotermes, Psammotermes), the Macrotermitinae (Pseudacanthotermes spiniger), and multiple Nasutitermitinae species [1][2]. This conserved role across evolutionarily distant subfamilies enables comparative studies of pheromone parsimony, receptor evolution, and chemical communication using a single well-characterized standard [1]. No other termite pheromone compound approaches this taxonomic breadth: dodecenol is restricted to certain Macrotermitinae, dodecadienol is identified in Ancistrotermes and Silvestritermes only, and neocembrene cannot function independently of dodecatrienol [1][3]

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